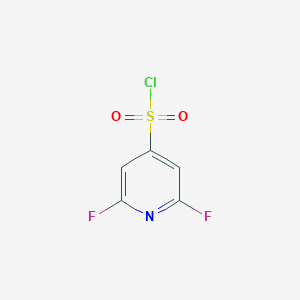

2,6-Difluoropyridine-4-sulfonyl chloride

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,6-difluoropyridine-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF2NO2S/c6-12(10,11)3-1-4(7)9-5(8)2-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWTVDKCWNFMXAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1F)F)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Difluoropyridine 4 Sulfonyl Chloride

Direct Halogenation and Functionalization Approaches to the Sulfonyl Chloride Moiety

The formation of the sulfonyl chloride group on the pre-formed 2,6-difluoropyridine (B73466) ring can be accomplished through several functional group interconversions. These methods often rely on the synthesis of stable precursors such as sulfonic acids, sulfonamides, or sulfonyl hydrazides, which are then converted to the target sulfonyl chloride.

Synthesis from Corresponding Sulfonic Acids and Derivatives

Table 1: General Conditions for Conversion of Sulfonic Acids to Sulfonyl Chlorides

| Reagent | Conditions | Reference |

| Thionyl chloride (SOCl₂) | Neat or in a solvent like DMF, often with heating. | General Knowledge |

| Oxalyl chloride ((COCl)₂) | In a suitable solvent, often with a catalytic amount of DMF. | General Knowledge |

| Phosphorus pentachloride (PCl₅) | Typically heated with the sulfonic acid. | General Knowledge |

Note: Specific conditions for 2,6-difluoropyridine-4-sulfonic acid may require optimization.

Derivatization from Sulfonamides via Late-Stage Chlorination

An alternative strategy involves the conversion of a primary sulfonamide to a sulfonyl chloride. This "late-stage" functionalization is particularly useful for complex molecules. A notable method employs a pyrylium (B1242799) salt, such as Pyry-BF4, as an activating agent in the presence of a chloride source like magnesium chloride. This approach allows for the mild conversion of the robust sulfonamide group into the highly reactive sulfonyl chloride. The synthesis of the precursor, 2,6-difluoropyridine-4-sulfonamide, would be the initial step, which could potentially be achieved by reacting 4-amino-2,6-difluoropyridine with a source of sulfuryl chloride or through other established methods for sulfonamide synthesis.

Routes Involving Sulfonyl Hydrazides as Precursors

Sulfonyl hydrazides can also serve as precursors to sulfonyl chlorides. The reaction of a sulfonyl hydrazide with a chlorinating agent, such as N-chlorosuccinimide (NCS), can afford the corresponding sulfonyl chloride. The synthesis of the required 2,6-difluoropyridine-4-sulfonyl hydrazide would be the primary challenge. A common method for preparing sulfonyl hydrazides is the reaction of a sulfonyl chloride with hydrazine (B178648) hydrate. However, to avoid circular synthesis, an independent route to the sulfonyl hydrazide is necessary. This could potentially involve the functionalization of 2,6-difluoropyridine at the 4-position with a suitable hydrazine-containing moiety followed by oxidation and chlorination steps.

Regioselective Introduction of the Sulfonyl Chloride Group onto the Pyridine (B92270) Ring

The direct and regioselective introduction of a sulfonyl chloride group onto the 4-position of the 2,6-difluoropyridine ring presents a significant synthetic challenge due to the electronic nature of the pyridine ring, which is deactivated towards electrophilic substitution. The fluorine atoms at the 2- and 6-positions further deactivate the ring.

One potential strategy to overcome this is through directed ortho-metalation (DoM). However, standard DoM techniques typically direct functionalization to the positions adjacent to the directing group. In the case of 2,6-difluoropyridine, lithiation is known to occur at the 3-position. To achieve functionalization at the 4-position, a multi-step approach is likely necessary. This could involve the initial introduction of a different functional group at the 4-position that can then be converted into a sulfonyl chloride. For instance, the introduction of a bromine or iodine atom at the 4-position via a halogen-metal exchange or other methods could be followed by a transition-metal-catalyzed sulfenylation and subsequent oxidation and chlorination to yield the desired product.

Precursor Synthesis and Halogen Exchange Strategies for 2,6-Difluoropyridine Core

A crucial aspect of synthesizing 2,6-difluoropyridine-4-sulfonyl chloride is the efficient construction of the 2,6-difluoropyridine core itself. A widely employed and industrially viable method is through nucleophilic aromatic substitution (SNAr) on more readily available polyhalopyridines.

Nucleophilic Aromatic Substitution (SNAr) on Polyhalopyridines

The synthesis of 2,6-difluoropyridine is commonly achieved via a halogen exchange reaction, where the chlorine atoms of 2,6-dichloropyridine (B45657) are displaced by fluoride (B91410) ions. This SNAr reaction is typically carried out at elevated temperatures using an alkali metal fluoride, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or sulfolane. researchgate.net The efficiency of this reaction can be influenced by factors such as the purity of the reagents, the presence of phase-transfer catalysts, and the reaction temperature. researchgate.net

Table 2: Representative Conditions for the Synthesis of 2,6-Difluoropyridine from 2,6-Dichloropyridine via Halogen Exchange

| Fluorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| KF | DMSO | 186 | 8.6 | 96.3 | researchgate.net |

| KF | Sulfolane | 225-235 | 2 | 62 | researchgate.net |

| KF | DMSO | 180 | 13.5 | 91.7 | researchgate.net |

Yields are based on the starting 2,6-dichloropyridine.

This halogen exchange strategy provides a reliable and high-yielding route to the 2,6-difluoropyridine scaffold, which is the foundational structure for the subsequent introduction of the 4-sulfonyl chloride group.

Directed Ortho-Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) has emerged as a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In the context of synthesizing substituted pyridines, this methodology allows for the precise introduction of substituents at positions that are often difficult to access through classical electrophilic aromatic substitution. The synthesis of a sulfonyl chloride at the 4-position of the 2,6-difluoropyridine ring via DoM presents a nuanced challenge due to the directing effects of the fluorine atoms.

Research into the lithiation of 2,6-difluoropyridine has demonstrated that deprotonation preferentially occurs at the 3-position. This is attributed to the synergistic directing and activating effects of the flanking fluorine atoms and the pyridine nitrogen. Treatment of 2,6-difluoropyridine with a strong, sterically hindered base such as lithium diisopropylamide (LDA) in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (typically -78 °C) leads to the quantitative formation of the 3-lithiated intermediate, 2,6-difluoro-3-lithiopyridine.

While direct lithiation at the 4-position of 2,6-difluoropyridine is not favored, a multi-step sequence involving initial functionalization and subsequent manipulation could potentially lead to the desired 4-sulfonyl chloride. However, for the purpose of this article, we will focus on the direct and more extensively documented functionalization at the 3-position, which can be extrapolated to understand the general principles of synthesizing a sulfonyl chloride on the 2,6-difluoropyridine ring.

The synthesis of the analogous 2,6-difluoropyridine-3-sulfonyl chloride via this ortho-metalation pathway involves a two-step sequence following the initial lithiation:

Quenching with Sulfur Dioxide: The generated 2,6-difluoro-3-lithiopyridine is trapped by bubbling sulfur dioxide gas through the reaction mixture at low temperature. This electrophilic quench forms the corresponding lithium pyridinesulfinate salt.

In-situ Chlorination: The intermediate lithium sulfinate is then converted to the final sulfonyl chloride by the addition of a suitable chlorinating agent. Common reagents for this transformation include sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).

A representative reaction scheme is depicted below:

Table 1: Key Reagents and Conditions for the Synthesis of 2,6-Difluoropyridine-3-sulfonyl chloride

| Step | Reagent | Solvent | Temperature (°C) |

| Ortho-metalation | Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 |

| Sulfonylation | Sulfur dioxide (SO₂) | Tetrahydrofuran (THF) | -78 to -60 |

| Chlorination | N-Chlorosuccinimide (NCS) | Tetrahydrofuran (THF) | -60 to room temp |

Optimization of Reaction Conditions and Isolation Techniques for Research Scale

The successful synthesis of 2,6-difluoropyridine-sulfonyl chlorides on a research scale hinges on the careful optimization of reaction parameters and the application of appropriate isolation and purification techniques.

Optimization of Reaction Conditions:

Several factors can be systematically varied to maximize the yield and purity of the desired product.

Choice of Base and Stoichiometry: While LDA is a common choice for ortho-lithiation, other strong bases such as s-butyllithium in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) could be explored. The stoichiometry of the base is critical; a slight excess is often used to ensure complete deprotonation of the starting material.

Temperature Control: Maintaining a low temperature during the lithiation and the initial quenching with sulfur dioxide is paramount to prevent side reactions, such as the decomposition of the organolithium intermediate or over-addition of the electrophile. A temperature of -78 °C, readily achievable with a dry ice/acetone bath, is standard.

Addition Rate of Reagents: The slow, dropwise addition of the organolithium base to the solution of 2,6-difluoropyridine helps to control the exothermicity of the reaction. Similarly, the controlled introduction of sulfur dioxide gas is important to prevent localized warming and potential side reactions.

Reaction Time: The duration of the lithiation step is typically short, on the order of minutes to an hour, to ensure the formation of the lithiated intermediate without significant degradation. The subsequent sulfonylation and chlorination steps may require longer reaction times, and the progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) of quenched aliquots.

Table 2: Parameters for Optimization of the Synthesis

| Parameter | Variable | Rationale |

| Base | LDA vs. s-BuLi/TMEDA | Investigate the effect of base strength and chelation on lithiation efficiency. |

| Temperature | -78 °C vs. -90 °C | Determine the optimal temperature to balance reaction rate and stability of the intermediate. |

| Chlorinating Agent | NCS vs. SO₂Cl₂ | Compare the reactivity and selectivity of different chlorinating agents. |

| Solvent | THF vs. Diethyl ether | Evaluate the influence of solvent polarity and coordinating ability on the reaction. |

Isolation and Purification Techniques:

The work-up and purification of sulfonyl chlorides require careful handling due to their moisture sensitivity.

Aqueous Work-up: The reaction is typically quenched by the addition of a saturated aqueous solution of a mild acid, such as ammonium (B1175870) chloride, to neutralize any remaining base and hydrolyze lithium salts. It is crucial to perform this step at a low temperature to minimize hydrolysis of the desired sulfonyl chloride product.

Extraction: The product is then extracted from the aqueous layer into an organic solvent that is immiscible with water, such as diethyl ether or ethyl acetate. The choice of solvent should be based on the solubility of the product and its ease of removal.

Drying: The combined organic extracts must be thoroughly dried to remove any residual water, which could lead to product degradation. Common drying agents include anhydrous magnesium sulfate (B86663) or sodium sulfate.

Purification: For research-scale synthesis, purification is often achieved through column chromatography on silica (B1680970) gel. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically employed. The fractions containing the pure product are identified by TLC analysis.

Solvent Removal: The solvent from the purified fractions is removed under reduced pressure using a rotary evaporator. It is important to avoid excessive heating during this step to prevent thermal decomposition of the sulfonyl chloride.

The final product should be stored under an inert atmosphere (e.g., nitrogen or argon) in a sealed container to protect it from moisture.

Reactivity and Mechanistic Studies of 2,6 Difluoropyridine 4 Sulfonyl Chloride

Nucleophilic Substitution Reactions Involving the Sulfonyl Chloride Group

The sulfonyl chloride functional group is a powerful electrophile, making it a key site for reactivity in 2,6-difluoropyridine-4-sulfonyl chloride. This moiety readily undergoes nucleophilic substitution, where the chloride ion is displaced by a variety of nucleophiles. This reactivity is central to the synthesis of sulfonamides, sulfonate esters, and other sulfur(VI) derivatives.

Formation of Sulfonamides with Amine Nucleophiles

The reaction between a sulfonyl chloride and a primary or secondary amine is a cornerstone of sulfonamide synthesis. ekb.egresearchgate.net This transformation involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. The reaction typically proceeds readily and is a widely used method for creating the sulfonamide linkage found in many pharmaceutically important compounds. ekb.eg

The general reaction is efficient with a broad range of amines, including aliphatic, aromatic, and heterocyclic amines. ekb.eg The initial reaction forms a sulfonylammonium salt intermediate, which then eliminates hydrogen chloride (HCl) to yield the stable sulfonamide product. A base, such as triethylamine (B128534) or pyridine (B92270), is commonly added to the reaction mixture to neutralize the HCl byproduct. nih.gov

| Amine Nucleophile | Product | Reaction Conditions |

| Aniline | N-phenyl-2,6-difluoropyridine-4-sulfonamide | Base (e.g., Triethylamine), Aprotic Solvent (e.g., CH₂Cl₂) |

| Benzylamine | N-benzyl-2,6-difluoropyridine-4-sulfonamide | Base (e.g., Pyridine), Aprotic Solvent (e.g., THF) |

| Diethylamine | N,N-diethyl-2,6-difluoropyridine-4-sulfonamide | Base (e.g., Triethylamine), Aprotic Solvent (e.g., CH₂Cl₂) |

| Morpholine | 4-((2,6-difluoropyridin-4-yl)sulfonyl)morpholine | Base (e.g., Pyridine), Aprotic Solvent (e.g., THF) |

Reactions with Oxygen- and Sulfur-Based Nucleophiles

Beyond amines, the sulfonyl chloride group of this compound is reactive towards oxygen and sulfur nucleophiles. Alcohols and phenols react to form the corresponding sulfonate esters, while thiols yield thiosulfonate esters. In general, sulfur nucleophiles are more potent than their oxygen counterparts, a principle that holds true in these reactions. msu.edu These reactions are also typically conducted in the presence of a non-nucleophilic base to scavenge the HCl generated.

The resulting sulfonate esters are valuable intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution reactions.

| Nucleophile | Product Class | Product Name Example |

| Methanol (Oxygen) | Sulfonate Ester | Methyl 2,6-difluoropyridine-4-sulfonate |

| Phenol (Oxygen) | Sulfonate Ester | Phenyl 2,6-difluoropyridine-4-sulfonate |

| Ethanethiol (Sulfur) | Thiosulfonate Ester | S-ethyl 2,6-difluoropyridine-4-thiosulfonate |

| Thiophenol (Sulfur) | Thiosulfonate Ester | S-phenyl 2,6-difluoropyridine-4-thiosulfonate |

Mechanistic Pathways of Sulfonylation and Ligand Effects

The sulfonylation of nucleophiles by arenesulfonyl chlorides proceeds through a nucleophilic substitution mechanism at the tetracoordinate sulfur atom. mdpi.com The reaction is generally accepted to follow an addition-elimination pathway. In this process, the nucleophile attacks the electrophilic sulfur atom, leading to the formation of a transient, high-energy trigonal bipyramidal intermediate. scholaris.ca This intermediate then collapses with the expulsion of the chloride leaving group to yield the final sulfonated product.

The rate of this reaction is influenced by several factors. Microwave irradiation has been shown to activate the sulfonyl chloride, making the sulfonyl group more susceptible to nucleophilic attack and accelerating the formation of the sulfonamide. rsc.org The presence of ortho-alkyl groups on an arenesulfonyl chloride ring can, counterintuitively, accelerate the rate of substitution, a phenomenon attributed to ground-state destabilization and transition-state stabilization effects rather than simple steric hindrance. mdpi.com In some synthetic protocols, activating agents or catalysts, such as 4-dimethylaminopyridine (B28879) (DMAP), are employed to enhance the electrophilicity of the sulfonyl chloride and facilitate the reaction with less reactive nucleophiles. nih.gov

Nucleophilic Aromatic Substitution (SNAr) on the 2,6-Difluoropyridine (B73466) Ring

The 2,6-difluoropyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the combined electron-withdrawing effects of the two fluorine atoms and the pyridine ring nitrogen, which render the carbon atoms of the ring electrophilic. wikipedia.orgmasterorganicchemistry.com The sulfonyl chloride group at the C-4 position further enhances this electron deficiency, making the C-2 and C-6 positions particularly susceptible to nucleophilic attack.

Regioselectivity Control in SNAr Reactions (e.g., at C-2/C-6 vs. C-4)

In the context of this compound, SNAr reactions involve the displacement of the fluoride (B91410) leaving groups at the C-2 and C-6 positions. The C-4 position is occupied by the sulfonyl chloride group, which is not a viable leaving group under typical SNAr conditions. The attack of a nucleophile at the C-2 or C-6 positions is electronically favored because the resulting negatively charged intermediate, known as a Meisenheimer complex, is significantly stabilized by resonance. stackexchange.com The negative charge can be delocalized not only across the aromatic system but also onto the highly electronegative ring nitrogen atom, a key stabilizing factor that directs the substitution to these positions. stackexchange.comstackexchange.com

Given the symmetry of the starting molecule, the C-2 and C-6 positions are chemically equivalent, and initial monosubstitution can occur at either site. The introduction of the first nucleophile may influence the reactivity and regioselectivity of a subsequent, second substitution. Steric factors can also play a role; for instance, in related 3-substituted 2,6-dichloropyridines, bulky substituents have been shown to direct incoming nucleophiles to the less hindered 6-position. researchgate.net

Influence of Reaction Conditions on SNAr Pathway (e.g., solvent, temperature)

The outcome of SNAr reactions on the 2,6-difluoropyridine ring is highly dependent on the reaction conditions. The choice of solvent, base, and temperature can significantly impact the reaction rate, yield, and selectivity. researchgate.net

Solvent: Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile (B52724) are frequently employed for SNAr reactions. researchgate.netnih.gov These solvents are effective at solvating the counter-ion of the nucleophile while leaving the nucleophile itself relatively unsolvated, thereby enhancing its reactivity. The hydrogen-bond accepting ability of a solvent (its Kamlet-Taft β parameter) can dramatically influence regioselectivity in related systems, suggesting that solvent choice is a critical parameter for controlling reaction outcomes. researchgate.net

Temperature: Reaction temperature is a key variable for controlling the rate of SNAr reactions. While many reactions proceed at room temperature or with gentle heating, less reactive nucleophile-electrophile combinations may require higher temperatures (e.g., >100 °C) to achieve a reasonable conversion rate. nih.gov

Base: A base is often required to deprotonate the nucleophile, increasing its potency, or to neutralize the hydrogen fluoride (HF) generated during the substitution. Both inorganic bases (e.g., KOH, K₂CO₃, Cs₂CO₃) and organic bases (e.g., triethylamine, DABCO) are used, and their strength and steric properties can influence the reaction's course. researchgate.netresearchgate.net

| Condition | Effect on SNAr Pathway | Example from Analogous Systems |

| Solvent | Can alter nucleophile reactivity and regioselectivity. Polar aprotic solvents (DMSO, DMF) generally accelerate the reaction. researchgate.net | In the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine, switching from DCM (β=0.10) to DMSO (β=0.76) inverted the regioselectivity of substitution. researchgate.net |

| Temperature | Higher temperatures increase the reaction rate, but can sometimes lead to side products or decreased selectivity. | N-arylation of indoles with chloroarenes is often performed at elevated temperatures (e.g., 135 °C) to ensure completion. nih.gov |

| Base | The choice of base (e.g., DABCO vs. N-methylpiperidine) can significantly impact the regioselectivity of substitution on the pyridine ring. researchgate.net | The strength of the base (e.g., KOH vs K₂CO₃) can determine whether a reaction proceeds, with stronger bases often giving higher yields. researchgate.net |

Sequential and Orthogonal Functionalization Strategies

The strategic manipulation of the reactive sites within this compound allows for sequential and orthogonal functionalization, enabling the controlled construction of complex molecular architectures. The distinct reactivity of the sulfonyl chloride group and the fluorine-substituted pyridine ring provides a versatile platform for introducing diverse functionalities in a stepwise manner.

Orthogonal functionalization refers to the selective modification of one functional group in the presence of others, without interference. In the context of this compound, the sulfonyl chloride moiety can be selectively reacted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters, respectively. This reaction typically proceeds under mild conditions, leaving the C-F bonds on the pyridine ring intact for subsequent transformations. For instance, the sulfonyl chloride can be converted to a sulfonamide, and in a subsequent step, the fluorine atoms can be displaced by other nucleophiles under different reaction conditions, a common strategy in the synthesis of polysubstituted pyridines.

Sequential functionalization strategies often commence with the reaction of the highly electrophilic sulfonyl chloride. This initial step can be followed by a variety of transformations at the pyridine ring. For example, after the formation of a sulfonamide, subsequent nucleophilic aromatic substitution (SNAr) reactions can be performed to replace the fluorine atoms. The electron-withdrawing nature of the sulfonyl group enhances the susceptibility of the pyridine ring to nucleophilic attack, facilitating these substitutions.

One illustrative, albeit general, strategy for orthogonal functionalization involves the immobilization of molecules onto surfaces. For instance, a heterogeneous surface containing distinct regions, such as gold and silica (B1680970), can be functionalized in a single step with a mixture of a thiol and a silane (B1218182). The thiol selectively binds to the gold, while the silane attaches to the silica, demonstrating the principle of orthogonal functionalization. beilstein-journals.org While not directly involving this compound, this principle can be conceptually applied to its reactivity, where different reagents selectively target either the sulfonyl chloride or the fluorinated ring.

The ability to perform these sequential and orthogonal reactions is of significant importance in medicinal chemistry and materials science, as it allows for the systematic modification of a core scaffold to explore structure-activity relationships or to tune the properties of advanced materials.

Radical Reactions Involving the Sulfonyl Chloride Functionality

The sulfonyl chloride group of this compound is not only a precursor for nucleophilic substitution but also a versatile handle for engaging in radical chemistry. The generation of sulfonyl radicals from this functionality opens up a wide array of synthetic transformations for the formation of C-S and C-C bonds.

Generation of Sulfonyl Radicals and Subsequent Transformations

Sulfonyl radicals can be generated from sulfonyl chlorides through various methods, most notably through the use of photoredox catalysis. cam.ac.ukrsc.org In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can induce the single-electron reduction of the sulfonyl chloride. This process leads to the cleavage of the S-Cl bond and the formation of a sulfonyl radical and a chloride anion.

These highly reactive sulfonyl radical intermediates can then participate in a variety of subsequent transformations. A common application is their addition to unsaturated systems such as alkenes and alkynes. This radical addition is a key step in hydrosulfonylation reactions, leading to the formation of valuable sulfone products. acs.org The reaction conditions for these photoredox-mediated processes are often mild, tolerating a wide range of functional groups, which is a significant advantage in the synthesis of complex molecules.

The choice of photocatalyst and reaction conditions can be crucial for the efficiency and selectivity of the radical generation and subsequent reactions. For example, iridium-based photocatalysts have been shown to be effective in activating sulfone-substituted N-phenyltetrazoles to generate sulfonyl radicals that can be trapped by electron-deficient olefins. cam.ac.ukacs.org While this example does not directly use a sulfonyl chloride, it demonstrates the principle of photoredox-catalyzed sulfonyl radical generation and its synthetic utility.

Role in Complex Molecule Assembly via Radical Cascades

Sulfonyl radicals are not limited to simple addition reactions; they can also initiate radical cascades, which are powerful tools for the rapid assembly of complex molecular scaffolds. nih.govrsc.org In a radical cascade, the initial addition of the sulfonyl radical to a π-system generates a new radical intermediate, which can then undergo a series of subsequent intramolecular or intermolecular reactions before termination.

These cascade reactions enable the formation of multiple bonds in a single synthetic operation, leading to a significant increase in molecular complexity. For instance, an electrooxidative method has been developed for a radical cascade cyclization of 1,6-enynes initiated by a sulfonyl radical. nih.govrsc.org This process allows for the synthesis of sulfonamide-containing medium-sized rings. nih.govrsc.org The sulfonyl radical, generated through anodic oxidation of a sulfinate, selectively adds to the alkyne, initiating a cascade of cyclizations to form bridged or fused ring systems. nih.govrsc.org

The versatility of sulfonyl radical-initiated cascades is further highlighted by their use in the synthesis of sulfur-containing carbo- and heterocycles. scispace.com By carefully designing the substrate, it is possible to control the reaction pathway to achieve the desired cyclic products with high selectivity. These strategies are of great interest for the synthesis of biologically active compounds and novel materials.

Transition Metal-Catalyzed Transformations

While the direct reactivity of this compound is rich, its derivatives serve as versatile building blocks in a variety of transition metal-catalyzed transformations, further expanding its synthetic utility.

Cross-Coupling Reactions of Derivatives Synthesized from this compound

Derivatives of this compound, such as the corresponding sulfonamides and sulfinates, are excellent substrates for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of C-C, C-N, and C-S bonds.

Palladium-catalyzed cross-coupling reactions are widely employed in this context. For example, pyridine sulfinates, which can be prepared from sulfonyl chlorides, have been demonstrated to be effective nucleophilic coupling partners in palladium-catalyzed reactions with aryl halides. semanticscholar.org This approach provides a valuable alternative to the often challenging use of pyridine-2-boronates in Suzuki-Miyaura cross-coupling reactions. semanticscholar.org The resulting biarylpyridine structures are prevalent in many pharmaceutical compounds. Similarly, palladium-catalyzed C-N cross-coupling of sulfinamides with aryl halides has been reported, offering a direct route to N-aryl sulfinamides. acs.org

Copper-catalyzed cross-coupling reactions also play a significant role. Copper-based catalytic systems have been developed for the N-arylation of sulfonamides with (hetero)aryl chlorides and bromides. nih.gov These methods are attractive for the synthesis of N-(hetero)aryl sulfonamides, which are important pharmacophores, and can often overcome limitations of palladium-based systems. nih.gov

The following table summarizes representative transition metal-catalyzed cross-coupling reactions involving pyridine sulfonyl derivatives:

| Catalyst System | Substrate 1 | Substrate 2 | Product | Reference |

| Pd(0)/Ligand | Pyridine-2-sulfinate | Aryl Halide | Biarylpyridine | semanticscholar.org |

| Pd₂(dba)₃/tBuXPhos | tert-Butanesulfinamide | Aryl Halide | N-Aryl tert-butanesulfinamide | acs.org |

| Cu₂O/Ligand | Primary Sulfonamide | (Hetero)aryl Chloride | N-(Hetero)aryl Sulfonamide | nih.gov |

C-H Functionalization Strategies Utilizing the Sulfonyl Group

The sulfonyl group, derived from this compound, can play a crucial role in directing C-H functionalization reactions. chemrxiv.org This strategy allows for the selective modification of C-H bonds, which are typically unreactive, providing a more atom- and step-economical approach to the synthesis of functionalized molecules.

While direct C-H functionalization of the pyridine ring itself is a well-studied area, rsc.orgbeilstein-journals.org the sulfonyl group can act as a directing group to guide the functionalization of other parts of the molecule. For instance, in aryl sulfonamides, the sulfonamide group can direct the ortho-C-H amidation of the benzene (B151609) ring in an iridium-catalyzed reaction. researchgate.net Although this example does not involve a pyridine ring directly, it illustrates the directing ability of the sulfonamide functionality.

More directly related to pyridine chemistry, methods for the C4-selective sulfonylation of pyridines have been developed. chemrxiv.org One approach involves the activation of the pyridine ring with triflic anhydride, followed by the addition of a sulfinic acid salt. chemrxiv.org This method provides a direct route to C4-sulfonylated pyridines. chemrxiv.org

The development of C-H functionalization strategies is a rapidly evolving field, and the use of the sulfonyl group as a directing element offers significant potential for the regioselective synthesis of complex pyridine-containing molecules.

Applications of 2,6 Difluoropyridine 4 Sulfonyl Chloride in Chemical Synthesis

Design and Synthesis of Pharmacologically Relevant Scaffolds

The unique electronic properties of the 2,6-difluoropyridine (B73466) ring, combined with the versatile reactivity of the sulfonyl chloride functional group, position this compound as a key intermediate in medicinal chemistry for the development of new therapeutic agents.

As a Key Building Block for Novel Heterocyclic Systems

The sulfonyl chloride group is a potent electrophile, enabling its participation in cyclization reactions to form novel heterocyclic systems. While specific examples detailing the use of 2,6-Difluoropyridine-4-sulfonyl chloride in the synthesis of complex fused heterocycles are not extensively documented in readily available literature, the known reactivity of sulfonyl chlorides suggests its utility in such transformations. For instance, reactions with bifunctional nucleophiles can lead to the formation of various sulfur- and nitrogen-containing rings. These heterocyclic scaffolds are of significant interest in drug discovery due to their diverse biological activities. The difluoropyridine moiety in these new systems can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability.

Construction of Sulfonamide Derivatives for Structure-Activity Relationship (SAR) Studies

One of the most direct and widespread applications of sulfonyl chlorides is the synthesis of sulfonamides. The reaction of this compound with primary or secondary amines, typically in the presence of a base, yields the corresponding N-substituted sulfonamides. This reaction is fundamental to generating chemical libraries for structure-activity relationship (SAR) studies. openaccesspub.orgnih.govnih.govresearchgate.net In SAR campaigns, chemists systematically modify a lead compound's structure to observe the effect on its properties. Using this compound, a series of analogues can be synthesized by reacting it with a diverse set of amines, allowing for a thorough investigation of how different substituents on the sulfonamide nitrogen impact molecular properties. The primary goal of such studies is to understand the relationship between a molecule's chemical structure and its physical or chemical behavior, without assessing biological outcomes.

Table 1: Representative Synthesis of a Sulfonamide Library for SAR Studies This interactive table illustrates the straightforward synthesis of a diverse set of sulfonamide derivatives from this compound and various primary amines, a common strategy for generating compound libraries for Structure-Activity Relationship (SAR) analysis.

| Reactant 1 (Sulfonyl Chloride) | Reactant 2 (Amine) | Product (Sulfonamide Derivative) |

|---|

|  | Aniline

| Aniline

| N-phenyl-2,6-difluoropyridine-4-sulfonamide

| N-phenyl-2,6-difluoropyridine-4-sulfonamide

|

|

|

|  | Benzylamine

| Benzylamine

| N-benzyl-2,6-difluoropyridine-4-sulfonamide

| N-benzyl-2,6-difluoropyridine-4-sulfonamide

|

|

|

|  | Cyclohexylamine

| Cyclohexylamine

| N-cyclohexyl-2,6-difluoropyridine-4-sulfonamide

| N-cyclohexyl-2,6-difluoropyridine-4-sulfonamide

|

|

Precursors for Bioisosteric Replacements in Lead Compound Optimization

Bioisosterism is a key strategy in medicinal chemistry where a part of a molecule is replaced by another group with similar physical or chemical properties to enhance desired characteristics. princeton.edu The 2,6-difluoropyridine moiety is a recognized bioisostere for other aromatic systems. The fluorine atoms can alter the electronic distribution, pKa, and metabolic stability of the ring system. For example, the 2,6-difluorophenol (B125437) group has been investigated as a lipophilic bioisostere for a carboxylic acid. nih.govestranky.sk Similarly, the 2,6-difluoropyridine group can serve as a replacement for other rings like phenyl, pyridine (B92270), or pyridine-N-oxide in a lead compound. rsc.org this compound serves as an excellent precursor for introducing this valuable bioisosteric group, linked via a stable sulfonamide bridge, into a target molecule during the lead optimization phase of drug discovery.

Development of Functional Materials and Polymers

Beyond pharmacology, the electronic and structural characteristics of the 2,6-difluoropyridine-4-sulfonyl group lend themselves to applications in materials science.

Incorporation into Advanced Organic Materials

The electron-deficient nature of the difluorinated pyridine ring, enhanced by the strongly electron-withdrawing sulfonyl group, makes this scaffold a candidate for inclusion in advanced organic materials. Such materials often rely on components with specific electronic properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The sulfonyl chloride handle allows for the covalent incorporation of the 2,6-difluoropyridine-4-sulfonyl unit into larger conjugated systems or polymer backbones. This can be achieved through reactions with nucleophilic monomers. The introduction of this highly fluorinated, electron-deficient moiety can be used to tune the material's electronic energy levels (HOMO/LUMO), influence intermolecular packing, and enhance thermal or chemical stability.

Synthesis of Ligands for Coordination Chemistry

The pyridine nitrogen atom in the 2,6-difluoropyridine ring is a Lewis basic site capable of coordinating to metal ions. This compound can be used as a starting material to synthesize more complex molecules that act as ligands for metal centers. By first converting the sulfonyl chloride to a sulfonamide with a pendant functional group that also contains donor atoms (e.g., another nitrogen, oxygen, or sulfur), a multidentate or chelating ligand can be created. The electronic properties of the resulting metal complex can be finely tuned by the strong electron-withdrawing effect of the two fluorine atoms on the pyridine ring. These tailored ligands and their corresponding metal complexes are relevant in areas such as catalysis, chemical sensing, and the development of luminescent materials.

Table 2: Potential Ligand Synthesis from this compound This table shows a hypothetical synthetic pathway to convert this compound into a bidentate ligand, suitable for coordination with a metal center (M).

| Starting Material | Intermediate | Potential Ligand | Coordinated Metal Complex (Example) |

|---|

| This compound

| Reaction with 2-aminoethanol | N-(2-hydroxyethyl)-2,6-difluoropyridine-4-sulfonamide

| Reaction with 2-aminoethanol | N-(2-hydroxyethyl)-2,6-difluoropyridine-4-sulfonamide

-2_6-difluoropyridine-4-sulfonamide.png) | The pyridine nitrogen and the hydroxyl oxygen can act as donor atoms to coordinate with a metal ion (M).

|

|

Utility in Agrochemical and Dye Synthesis (as Building Blocks)

This compound serves as a valuable building block in the synthesis of complex organic molecules, including those with potential applications in the agrochemical and dye industries. The sulfonyl group is a key functional moiety found in a variety of agrochemicals. nih.gov The reactivity of the sulfonyl chloride group allows for its facile conversion into sulfonamides and sulfonate esters, which are common structural motifs in biologically active compounds.

In agrochemical research, the difluoropyridine core is of particular interest. The presence of fluorine atoms can significantly alter the physicochemical properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. By incorporating the 2,6-difluoropyridylsulfonyl moiety, chemists can systematically modify lead compounds to optimize their efficacy as herbicides, insecticides, or fungicides.

The synthesis of novel agrochemicals often involves the reaction of a sulfonyl chloride with various amines or phenols to create a library of sulfonamide or sulfonate ester derivatives. The general reaction scheme is presented below:

Table 1: General Reactions for Agrochemical Synthesis

| Reactant A | Reactant B | Product Class | Potential Application |

|---|---|---|---|

| This compound | Primary or Secondary Amine (R¹R²NH) | Sulfonamide | Herbicides, Fungicides |

In the context of dye synthesis, sulfonyl chloride derivatives are utilized to introduce sulfonate groups or to link chromophores to a substrate. google.com While direct examples of this compound in commercial dyes are not prevalent, its structure suggests potential utility. The electron-withdrawing nature of the difluoropyridine ring can influence the electronic properties of a dye molecule, potentially affecting its color and stability. It could be used to synthesize reactive dyes that form covalent bonds with fibers containing nucleophilic groups, such as wool or silk. google.com

Application in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. These libraries are then screened for biological activity to identify new drug leads or other useful compounds. This compound is an excellent building block for combinatorial library synthesis due to the reliable and high-yielding reactivity of the sulfonyl chloride group. nih.gov

The sulfonyl chloride moiety can react with a wide array of nucleophiles, such as amines, alcohols, and thiols, to generate diverse sulfonamides, sulfonate esters, and thioesters. By reacting this compound with a collection of different amines, for example, a library of novel sulfonamides can be quickly assembled. This approach allows for the systematic exploration of the chemical space around the 2,6-difluoropyridylsulfonyl core.

The utility of this compound in library synthesis is highlighted by the diversity of potential products that can be generated from a common starting material.

Table 2: Exemplary Library Synthesis using this compound

| Library Type | Nucleophile Class | Resulting Functional Group |

|---|---|---|

| Sulfonamide Library | Amines | -SO₂-NR¹R² |

| Sulfonate Ester Library | Alcohols/Phenols | -SO₂-OR |

The resulting libraries of compounds can be screened in high-throughput assays to identify molecules with desired properties, making this compound a valuable tool in drug discovery and materials science. nih.gov

Contributions to Retrosynthetic Analysis and Strategy for Complex Targets

Retrosynthetic analysis is a method for planning the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available precursors. airitilibrary.com this compound represents a key starting material in the retrosynthesis of more complex molecules containing the 2,6-difluoropyridylsulfonyl moiety.

Table 3: Retrosynthetic Disconnection Approach

| Target Moiety | Bond to Disconnect | Precursors |

|---|---|---|

| 2,6-Difluoropyridyl Sulfonamide | S-N | This compound + Amine |

Advanced Spectroscopic and Computational Investigations

Elucidation of Reaction Intermediates and Product Conformation via Advanced Spectroscopic Techniques

Spectroscopic methods are fundamental in identifying the precise arrangement of atoms and functional groups, confirming the outcome of chemical transformations, and understanding the three-dimensional shape of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for the unambiguous structural elucidation of organic compounds. For derivatives of 2,6-Difluoropyridine-4-sulfonyl chloride, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides critical data for determining the connectivity and spatial arrangement of atoms.

In reactions where the sulfonyl chloride moiety is substituted, for instance, by an amine to form a sulfonamide, NMR is essential for confirming the regiochemistry. The ¹H NMR spectrum would show characteristic signals for the pyridine (B92270) ring protons. chemicalbook.com Due to the symmetrical nature of the starting material, these protons are chemically equivalent. However, upon substitution, their chemical environment may change, leading to distinct signals whose multiplicity and coupling constants reveal their relative positions.

Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish correlations between protons and directly attached or long-range carbons, respectively. This is invaluable for assigning the carbon signals of the pyridine ring and any appended substituent. For chiral derivatives, Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine through-space proximity of protons, helping to assign the relative stereochemistry. researchgate.net Furthermore, ¹⁹F NMR is particularly informative, as the chemical shift of the fluorine atoms is highly sensitive to their electronic environment, providing an additional layer of structural verification.

Table 1: Representative NMR Data for a Hypothetical N-Aryl-2,6-difluoropyridine-4-sulfonamide Derivative

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 8.15 | s | - | Pyridine H-3, H-5 |

| ¹H | 7.30 - 7.50 | m | - | Aryl Protons |

| ¹H | 10.20 | s | - | Sulfonamide N-H |

| ¹³C | 162.5 | d | ¹JCF = 250 | Pyridine C-2, C-6 |

| ¹³C | 145.0 | t | ³JCF = 5 | Pyridine C-4 |

| ¹³C | 110.0 | t | ²JCF = 20 | Pyridine C-3, C-5 |

| ¹⁹F | -68.0 | s | - | Pyridine F-2, F-6 |

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline solids at an atomic level. nih.gov This technique provides unequivocal proof of molecular connectivity, conformation, and, for chiral molecules, the absolute stereochemistry. soton.ac.uk By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing the precise positions of atoms in the crystal lattice.

For derivatives of this compound, single-crystal X-ray diffraction can confirm the geometry around the sulfur atom, which is typically tetrahedral. It also provides exact measurements of bond lengths, bond angles, and torsional angles within the molecule. This information is critical for understanding the steric and electronic effects of the difluoropyridine ring and the sulfonyl group. Furthermore, the analysis of the crystal packing reveals intermolecular interactions such as hydrogen bonds, halogen bonds, or π-π stacking, which govern the solid-state properties of the material. researchgate.netredalyc.org

Table 2: Key Parameters Obtainable from X-ray Crystallographic Analysis

| Parameter | Information Provided |

| Unit Cell Dimensions | Size and shape of the repeating crystal lattice unit. |

| Space Group | Symmetry operations within the crystal. |

| Atomic Coordinates | Precise 3D position of each atom. |

| Bond Lengths & Angles | Geometric details of the molecular structure. |

| Torsion Angles | Conformational information about rotatable bonds. |

| Intermolecular Contacts | Data on non-covalent interactions (e.g., hydrogen bonding). researchgate.net |

| Flack Parameter | Determination of absolute stereochemistry for chiral compounds. soton.ac.uk |

For this compound, IR and Raman spectra exhibit characteristic bands corresponding to its constituent parts. The sulfonyl chloride group gives rise to strong, distinct stretching vibrations for the S=O bonds, typically found in the regions of 1370-1410 cm⁻¹ (asymmetric) and 1166-1204 cm⁻¹ (symmetric). acdlabs.com The S-Cl stretch appears at lower frequencies. The C-F bonds on the pyridine ring also have characteristic stretching vibrations. Vibrations associated with the pyridine ring itself can provide information on the substitution pattern. rsc.org Comparing the experimental spectra with theoretical spectra calculated using computational methods can aid in the precise assignment of vibrational modes. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| S=O | Asymmetric Stretch | 1370 - 1410 |

| S=O | Symmetric Stretch | 1166 - 1204 |

| C-F | Stretch | 1200 - 1350 |

| Pyridine Ring | Ring Stretching | 1400 - 1600 |

| S-Cl | Stretch | 500 - 700 |

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy. This precision allows for the determination of the elemental formula of a compound, which is invaluable for identifying reaction products, intermediates, and even trace-level byproducts. nih.gov

In the study of reactions involving this compound, HRMS can be used to confirm the identity of the desired product by matching its exact mass to the calculated theoretical mass. The technique is also instrumental in mechanistic studies; by sampling a reaction mixture over time, it is possible to detect and identify transient intermediates, providing direct evidence for a proposed reaction pathway. The fragmentation patterns observed in the mass spectrum (MS/MS) offer further structural information. For sulfonyl chlorides, characteristic fragmentation includes the loss of the chlorine atom or the entire SO₂Cl group, helping to piece together the molecular structure. acdlabs.comcore.ac.uk

Table 4: Hypothetical HRMS Fragmentation Data for this compound

| Ion Formula | Calculated m/z | Observed m/z | Assignment |

| [C₅H₂ClF₂NO₂S]⁺ | 213.9466 | 213.9465 | Molecular Ion [M]⁺ |

| [C₅H₂F₂NO₂S]⁺ | 178.9801 | 178.9800 | [M - Cl]⁺ |

| [C₅H₂F₂N]⁺ | 114.0155 | 114.0154 | [M - SO₂Cl]⁺ |

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to complement experimental findings. By modeling molecules and their reactions in silico, it is possible to gain a deeper understanding of electronic structure, reactivity, and reaction mechanisms that can be difficult to obtain through experiments alone.

Density Functional Theory (DFT) has become a cornerstone of modern chemical research due to its favorable balance of accuracy and computational cost. scirp.org DFT calculations are widely used to predict the geometric and electronic properties of molecules like this compound.

By optimizing the molecular geometry, DFT can predict bond lengths and angles that are often in excellent agreement with experimental data from X-ray crystallography. redalyc.orgmdpi.com More importantly, DFT provides access to a wealth of information about the molecule's electronic structure. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—helps to understand the molecule's reactivity. The energy of the LUMO and its distribution on the molecule can indicate the most likely sites for nucleophilic attack. For an electrophile like a sulfonyl chloride, the LUMO is typically centered on the sulfur atom. semanticscholar.org

Molecular Electrostatic Potential (MEP) maps visually represent the charge distribution on the surface of the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. rsc.org Natural Bond Orbital (NBO) analysis can be used to quantify charge distribution and study delocalization and hyperconjugative interactions within the molecule. mdpi.com These computational descriptors are crucial for rationalizing observed reactivity and for predicting the outcome of new reactions. nih.gov

Table 5: Key Molecular Properties of Sulfonyl Chlorides Obtained from DFT Calculations

| Property/Descriptor | Significance |

| Optimized Geometry | Provides theoretical bond lengths, angles, and conformations. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack. |

| Natural Atomic Charges (NBO) | Quantifies the electron distribution on each atom, indicating bond polarity. mdpi.com |

| Vibrational Frequencies | Predicts IR and Raman spectra to aid in the assignment of experimental bands. bohrium.com |

| Reaction Pathway Energetics | Calculates activation energies and reaction energies to elucidate reaction mechanisms. semanticscholar.org |

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling is a powerful tool used to elucidate the intricate details of chemical reactions. By applying principles of quantum mechanics, computational chemists can model the behavior of molecules and predict the pathways of chemical transformations. This typically involves mapping the potential energy surface of a reaction to identify the most likely mechanism.

For a compound like this compound, such modeling would be instrumental in understanding its reactivity. For instance, in nucleophilic substitution reactions at the sulfonyl chloride group, quantum chemical calculations could determine whether the reaction proceeds through a concerted or a stepwise mechanism. These models can also identify and characterize the geometry and energy of transition states, which are the high-energy intermediates that govern the rate of a chemical reaction. By calculating the activation energy barriers, researchers can predict reaction rates and understand how factors like solvent and temperature influence the reaction's progress. However, specific studies applying these methods to this compound are not present in the surveyed literature.

Analysis of Molecular Orbitals (HOMO-LUMO) and Charge Distribution

The electronic properties of a molecule are fundamental to its reactivity, and these can be described by analyzing its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that provides insights into the molecule's stability and reactivity.

A detailed computational analysis of this compound would involve calculating the energies and visualizing the spatial distribution of its HOMO and LUMO. This would reveal the likely sites for nucleophilic and electrophilic attack. Furthermore, calculating the charge distribution within the molecule, often visualized through electrostatic potential maps, would identify electron-rich and electron-deficient regions. This information is critical for predicting how the molecule will interact with other reagents. For example, the sulfonyl group is expected to be highly electrophilic due to the presence of electronegative oxygen and chlorine atoms, a feature that would be quantified by charge distribution analysis. Unfortunately, specific HOMO-LUMO energy values and charge distribution maps for this compound have not been reported in the available scientific literature.

Prediction of Regioselectivity and Stereoselectivity in Complex Reactions

Many organic reactions can yield multiple products, and predicting the major product is a key challenge. Regioselectivity refers to the preference for one direction of bond making or breaking over another, while stereoselectivity is the preference for the formation of one stereoisomer over another. Computational chemistry offers powerful methods to predict these outcomes.

For this compound, which possesses multiple potentially reactive sites, predicting the regioselectivity of its reactions is crucial for its synthetic applications. For example, in reactions with nucleophiles, it is important to know whether the attack will occur at the sulfonyl chloride group or at the pyridine ring. Quantum chemical models can predict the most likely site of reaction by comparing the activation energies for the different possible pathways. Similarly, if the reactions can lead to chiral products, computational methods can be used to predict which stereoisomer will be formed in excess. These predictions are based on the relative energies of the diastereomeric transition states. As with the other computational aspects, no studies predicting the regioselectivity or stereoselectivity of reactions involving this compound could be located.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways to Enhance Efficiency and Sustainability

Current synthetic routes to aryl sulfonyl chlorides often involve reagents and conditions that are not ideal in terms of environmental impact and safety. Future research will prioritize the development of novel synthetic pathways for 2,6-Difluoropyridine-4-sulfonyl chloride that are both more efficient and sustainable. General methods for preparing sulfonyl chlorides often face challenges such as being highly exothermic. rsc.org The direct preparation of versatile pyridine (B92270) building blocks like 4-picolyl aryl sulfones from 4-alkyl pyridines and aryl sulfonyl chlorides presents a more straightforward approach, avoiding the limitations of alternative methods such as the alkylation of sulfinate anions or the oxidation of picolyl sulfides. nih.gov

Key areas of exploration will likely include:

Catalytic Methods: Investigating novel catalysts to improve reaction rates, lower energy consumption, and increase selectivity, thereby reducing waste.

Greener Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing byproducts.

| Research Focus Area | Potential Improvement | Impact on Sustainability |

| Catalyst Development | Higher turnover numbers, lower reaction temperatures | Reduced energy consumption, less catalyst waste |

| Solvent Selection | Use of bio-based solvents, water, or supercritical fluids | Decreased VOC emissions, reduced toxicity |

| Process Intensification | Combining multiple steps into one-pot procedures | Less waste, reduced energy for separations |

Development of Asymmetric Synthesis Methodologies Utilizing this compound

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, is a major driver of synthetic chemistry. nih.gov While this compound itself is achiral, its derivatives can possess stereogenic centers. A significant challenge in sulfur chemistry has been the controlled introduction of structural variation with specific stereochemistry. nih.gov Future research will focus on developing asymmetric methodologies where this compound can be used as a key reagent to generate chiral molecules.

This could involve:

Chiral Catalysis: Using chiral catalysts to control the stereochemical outcome of reactions where the sulfonyl chloride group is transferred to a prochiral substrate.

Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to the sulfonyl chloride or the substrate to direct the stereoselective formation of new bonds.

The stability of related compounds like sulfonimidoyl fluorides has enabled the development of enantiopure reagents for the rapid asymmetric synthesis of various chiral S(VI) functional groups, demonstrating the potential in this area. nih.govresearchgate.netresearchgate.net The development of organocatalytic methods, for instance, has seen noticeable growth for the asymmetric synthesis of bioactive compounds. rsc.org

Expansion of Applications in Advanced Functional Materials with Tunable Properties

Fluorinated organic compounds are highly valuable in materials science due to their unique properties, such as high thermal stability and distinct electronic characteristics. The incorporation of fluorine atoms can modulate physical and chemical properties like stability, reactivity, and lipophilicity with minimal steric changes. ossila.com The 2,6-difluoropyridine (B73466) moiety in this compound makes it an attractive building block for advanced functional materials.

Emerging trends will likely focus on incorporating this building block into:

Polymers: Creating specialty polymers with enhanced thermal resistance, chemical inertness, and specific optoelectronic properties.

Organic Electronics: Designing novel organic semiconductors, dielectrics, or components for OLEDs and photovoltaics, leveraging the electron-withdrawing nature of the difluoropyridine ring.

Liquid Crystals: Synthesizing new liquid crystalline materials where the polarity and rigidity of the molecular structure can be fine-tuned.

The search for highly functionalized fluorinated building blocks for constructing complex molecules is a key task for creating new bioactive substances and materials. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern chemical manufacturing is increasingly adopting flow chemistry and automation to improve safety, efficiency, and scalability. mdpi.comnih.gov The synthesis of sulfonyl chlorides can be hazardous in traditional batch processes due to high exothermicity. rsc.org Continuous flow systems offer superior control over reaction parameters like temperature and mixing, mitigating these risks. rsc.orgnih.gov

Future work will aim to:

Develop Continuous Flow Synthesis: Designing and optimizing a continuous flow process for the production of this compound. This can lead to higher space-time yields and improved process safety. rsc.org

Automate Reaction Optimization: Utilizing automated platforms to rapidly screen reaction conditions (catalysts, solvents, temperatures) to identify the optimal parameters for synthesis and subsequent reactions. mdpi.com

Integrate In-line Analysis: Incorporating real-time analytical techniques into flow systems to monitor reaction progress and product purity, enabling better process control.

Automated continuous systems have been successfully described for producing multi-hundred-gram quantities of other aryl sulfonyl chlorides, demonstrating the feasibility and benefits of this approach. mdpi.com

| Technology | Advantage for Synthesis | Potential Outcome |

| Flow Chemistry | Enhanced heat and mass transfer, improved safety | Higher yields, reduced risk of thermal runaway |

| Automated Platforms | High-throughput screening of conditions | Rapid process optimization, discovery of novel reactivity |

| In-line Analytics | Real-time process monitoring and control | Consistent product quality, minimized deviations |

Design of Next-Generation Building Blocks and Reagents for Multi-Component Reactions

This compound is a versatile building block, and its true potential lies in its transformation into next-generation reagents. enamine.netlifechemicals.com Its reactive sulfonyl chloride handle allows for facile derivatization, while the difluoropyridine core imparts unique electronic properties.

Future research will likely focus on:

Creating Novel Scaffolds: Using the compound as a starting material to synthesize more complex, highly functionalized molecules for use in drug discovery and agrochemical research. ossila.com

Multi-Component Reactions (MCRs): Designing new MCRs where this compound or its derivatives can act as one of the key components. ijcrt.org MCRs are highly efficient processes that allow for the rapid construction of complex molecular architectures from simple starting materials in a single step. researchgate.netnih.gov This approach is a practical alternative to classical reactions that may require toxic or unstable reagents. nih.gov

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Synergy

A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. For reactions involving this compound, a combination of advanced spectroscopic techniques and computational modeling will be essential. A plausible mechanism for the related C-sulfonylation of 4-alkylpyridines involves the initial N-sulfonylation of the pyridine substrate to form a pyridinium (B92312) salt, which activates the picolyl position for deprotonation and subsequent reaction. nih.gov

Future investigations will likely involve:

In-situ Spectroscopy: Using techniques like NMR and IR spectroscopy to monitor reactions in real-time, allowing for the identification of transient intermediates and the elucidation of reaction kinetics.

Computational Chemistry: Employing Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate transition state energies, and predict reactivity. dntb.gov.ua Control experiments combined with DFT calculations can support proposed reaction pathways. researchgate.net

This synergistic approach will provide a detailed picture of how reactions proceed at a molecular level, enabling more rational and efficient development of synthetic methods and applications for this compound.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 2,6-Difluoropyridine-4-sulfonyl chloride with high yield and purity?

- Methodological Answer : The compound is typically synthesized via chlorination of the corresponding sulfonic acid derivative using agents like PCl₅ or SOCl₂ under anhydrous conditions. Key steps include:

- Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress, ensuring complete conversion of intermediates .

- Purification : Recrystallization from non-polar solvents (e.g., hexane) or column chromatography with silica gel to isolate the sulfonyl chloride.

- Yield Optimization : Maintain temperatures below 0°C during chlorination to minimize side reactions.

Q. How should researchers mitigate hydrolysis and degradation during storage?

- Methodological Answer :

- Storage Conditions : Store at –20°C in amber glass vials under inert gas (argon/nitrogen) to prevent moisture ingress .

- Handling : Use a glovebox or Schlenk line for transfers. Pre-dry solvents (e.g., molecular sieves for THF) to avoid accidental hydrolysis.

- Stability Assessment : Periodically analyze purity via ¹⁹F NMR to detect hydrolysis products (e.g., sulfonic acids) .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Structural Confirmation :

- ¹H/¹⁹F NMR : Resolve fluorine substituents and sulfonyl chloride signals (e.g., ¹⁹F chemical shifts at δ –110 to –120 ppm) .

- FTIR : Identify S=O stretches (~1370 cm⁻¹) and C–F vibrations (~1200 cm⁻¹).

- Purity Assessment : High-resolution mass spectrometry (HRMS) or elemental analysis to confirm molecular composition.

Advanced Research Questions

Q. How can reaction conditions be optimized for nucleophilic substitution with this compound?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity. Avoid protic solvents to prevent competing hydrolysis.

- Nucleophile Screening : Test amines, alcohols, or thiols at varying equivalents (1.2–2.0 eq) under reflux.

- Kinetic Studies : Use in-situ ¹⁹F NMR to monitor substitution rates and identify intermediates .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Model transition states for sulfonylation reactions to predict regioselectivity (e.g., para vs. ortho substitution in aromatic systems).

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide drug-discovery applications .

- Solvent Effects : Use COSMO-RS models to simulate solvent polarity impacts on reaction energetics .

Q. What strategies resolve contradictions in reported reactivity of sulfonyl chlorides?

- Methodological Answer :

- Comparative Analysis : Replicate conflicting studies under standardized conditions (e.g., fixed temperature, solvent, and reagent ratios).

- Byproduct Identification : Use LC-MS or GC-MS to detect trace intermediates (e.g., disulfones or sulfonic anhydrides) that may explain divergent outcomes .

- Meta-Studies : Apply statistical tools (e.g., principal component analysis) to datasets from multiple labs to identify confounding variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。